REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([F:9])[C:7]=1Cl.[F-].[K+].Cl.[NH:13]1[CH2:18][CH2:17][CH:16]([C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:15][CH2:14]1.CCN(C(C)C)C(C)C>[N+](C)(C)(C)C.[Cl-].CS(C)=O>[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([F:9])[C:7]=1[N:13]1[CH2:18][CH2:17][CH:16]([C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:15][CH2:14]1 |f:1.2,3.4,6.7|
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Name
|
|
Quantity
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55 g
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Type
|
reactant
|
Smiles
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BrC=1C=NC=C(C1Cl)F
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Name
|
|
Quantity
|
31 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
5.8 g
|
Type
|
catalyst
|
Smiles
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[N+](C)(C)(C)C.[Cl-]
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Name
|
|
Quantity
|
400 mL
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Type
|
solvent
|
Smiles
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CS(=O)C
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Name
|
|
Quantity
|
66 g
|
Type
|
reactant
|
Smiles
|
Cl.N1CCC(CC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
65 g
|
Type
|
reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Control Type
|
UNSPECIFIED
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Setpoint
|
130 °C
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Type
|
CUSTOM
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Details
|
The reaction mixture was stirred at room temperature overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The reaction mixture was cooled to room temperature
|
Type
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CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Type
|
WASH
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Details
|
The organic layer was washed with water (3×)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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FILTRATION
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Details
|
filtered over silica gel
|
Type
|
CUSTOM
|
Details
|
The filtrated was evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC=C(C1N1CCC(CC1)C(=O)OC(C)(C)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 61 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 65.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |